Methyl 3-(iso-pentylthio)phenyl sulfide

Organosulfur Chemistry Coordination Chemistry Synthetic Intermediate

Securing regioisomerically pure meta-substituted bis-aryl thioethers for coordination chemistry is challenging, as generic substitution risks incorrect geometries. This compound solves that need: • Precise 1,3-bis(thioether) pattern for bidentate ligand and MOF design • Branched iso-pentyl chain enhances organic solubility for complexation • 97% purity ensures reliable downstream sulfoxidation/sulfone transformations Ships globally with full documentation.

Molecular Formula C12H18S2
Molecular Weight 226.4 g/mol
Cat. No. B7999749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(iso-pentylthio)phenyl sulfide
Molecular FormulaC12H18S2
Molecular Weight226.4 g/mol
Structural Identifiers
SMILESCC(C)CCSC1=CC=CC(=C1)SC
InChIInChI=1S/C12H18S2/c1-10(2)7-8-14-12-6-4-5-11(9-12)13-3/h4-6,9-10H,7-8H2,1-3H3
InChIKeyXXBJHWHUBZLFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(iso-pentylthio)phenyl sulfide – Identity and Comparators


Methyl 3-(iso-pentylthio)phenyl sulfide (CAS 1443310-71-1) is a synthetic organosulfur compound classified as a meta-substituted bis-aryl thioether, featuring a phenyl ring with a methylthio group at the 1-position and an iso-pentylthio group at the 3-position . With a molecular formula of C12H18S2 and a molecular weight of 226.4 g/mol, it serves as a specialized research intermediate and building block . This compound belongs to a family of regioisomeric bis-thioethers, including its ortho (2-position, CAS 1443303-98-7) and para (4-position, CAS 1443348-93-3) analogs, as well as straight-chain alkyl variants like 3-(n-pentylthio)phenyl methyl sulfide (CAS 2384852-46-2) .

Methyl 3-(iso-pentylthio)phenyl sulfide – Why Generic Substitution Fails


Generic substitution among the C12H18S2 bis-thioether family is not viable due to the critical influence of both the substitution pattern on the phenyl ring and the alkyl chain architecture. The meta (1,3-) substitution pattern in the target compound places the two sulfur atoms in a distinct spatial relationship compared to the ortho (1,2-) and para (1,4-) isomers, directly affecting the compound's dipole moment, steric environment, and potential for bidentate coordination . Furthermore, the branched iso-pentyl chain imparts different physicochemical properties—such as lipophilicity and packing efficiency—compared to the straight-chain n-pentyl analog . These structural features are not interchangeable; selecting an incorrect regioisomer or alkyl chain variant will alter the compound's reactivity, physical properties, and its suitability as a synthetic building block, potentially leading to different reaction outcomes or research conclusions [1].

Methyl 3-(iso-pentylthio)phenyl sulfide – Quantitative Evidence Guide


Meta-Substitution Spatial Geometry vs. Ortho/Para

The meta (1,3-) substitution pattern of Methyl 3-(iso-pentylthio)phenyl sulfide places the two sulfur atoms at a 120° angle on the phenyl ring, creating a spatial separation and electronic environment distinct from both the ortho (1,2-, 60° angle) and para (1,4-, 180° angle) isomers. This geometric difference is critical for applications requiring specific bite angles for metal coordination or defined spatial orientation of functional groups . While direct comparative assay data for this compound are lacking in the public domain, well-established principles of aromatic substitution indicate that meta-substituted bis-thioethers have different dipole moments and reactivity profiles compared to ortho and para isomers [1].

Organosulfur Chemistry Coordination Chemistry Synthetic Intermediate

Isopentyl Branching: Lipophilicity and Boiling Point Differences

The target compound's iso-pentyl (3-methylbutyl) chain is branched, whereas the direct analog 3-(n-pentylthio)phenyl methyl sulfide contains a straight-chain n-pentyl group. The n-pentyl analog has a predicted boiling point of 322.9±25.0 °C and density of 1.04±0.1 g/cm³ . Branching typically lowers boiling point and alters lipophilicity (logP); a branched alkyl chain generally reduces logP by approximately 0.2–0.5 units compared to its straight-chain isomer, based on well-established quantitative structure-property relationship (QSPR) principles for thioethers [1]. This difference is meaningful for applications where volatility, solubility, or partitioning behavior are critical parameters.

Physicochemical Properties Lipophilicity Thermal Analysis

Certified Purity for Reproducible Synthesis

The target compound is available from Fluorochem at a certified purity of 97.0% (Product Code F399744) and from AKSci at a minimum purity of 95% (Catalog 8326EB) . The ortho (2-) and para (4-) isomers are also available from Fluorochem at 97.0% purity . Importantly, the meta isomer's MDL number (MFCD22373612) is unique and distinct from the ortho (MFCD22373613) and para (MFCD22373611) isomers, providing unambiguous identity verification. The compound is classified with GHS07 hazard pictograms (Harmful/Irritant), with specific hazard statements (H302, H315, H319, H335) identical across all three regioisomers .

Chemical Purity Quality Control Reproducibility

Meta Bis-Thioether as Bidentate Ligand Precursor

Meta-substituted bis-thioethers, such as 1,3-bis(methylthio)benzene and its analogs, are established precursors for bidentate and bridging ligands in coordination chemistry, where the 1,3-arrangement facilitates bridging between two metal centers or formation of macrocyclic complexes [1]. In contrast, ortho-substituted bis-thioethers typically act as chelating ligands forming 5-membered metallacycles, while para-substituted analogs serve as linear ditopic ligands. The iso-pentyl chain in the target compound further modulates solubility and steric bulk around the sulfur donor atoms. Although specific coordination studies on this exact compound are not yet reported, patents citing p-isopentylthiophenyl derivatives (e.g., US4285961A) demonstrate that alkylthio substitution patterns critically influence pharmacological and chemical properties [2].

Coordination Chemistry Ligand Design Catalysis

Methyl 3-(iso-pentylthio)phenyl sulfide – Application Scenarios


Meta-Specific Bidentate & Bridging Ligands for Coordination Complexes

The 1,3-bis(thioether) substitution pattern makes this compound an ideal precursor for ligands requiring a bridging or macrocyclic coordination mode. Researchers developing binuclear metal complexes, metal-organic frameworks (MOFs), or supramolecular assemblies should procure the meta isomer specifically, as ortho and para isomers will enforce fundamentally different coordination geometries [1]. The branched iso-pentyl chain enhances solubility in organic solvents, facilitating complexation reactions.

SAR Studies of Thioether Pharmacophores

As demonstrated in patent US4285961A, the position of the alkylthio substituent on the phenyl ring is a critical determinant of pharmacological activity [2]. This compound provides the meta-substituted reference point for systematic SAR studies comparing ortho, meta, and para isomers, enabling researchers to map spatial requirements for target binding or biological activity.

Sulfur-Containing Advanced Intermediates for Materials Science

The dual thioether functionality combined with the branched alkyl chain provides a versatile platform for synthesizing sulfoxides, sulfones, or sulfonium salts with tailored physicochemical properties. The high certified purity of 97% ensures reliable downstream transformations without interference from isomeric impurities . The unique MDL number (MFCD22373612) provides unambiguous identity verification for patent filings and publications.

Physicochemical Benchmarking of Alkyl Chain Branching Effects

For researchers quantifying the effect of alkyl chain branching on properties such as boiling point, density, and partition coefficient in aryl thioethers, this compound serves as the branched-chain comparator against the straight-chain n-pentyl analog (CAS 2384852-46-2) . This comparative analysis is essential for building predictive QSPR models for sulfur-containing organic molecules.

Technical Documentation Hub

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